molecular formula C14H19BrN4O9S B1678027 2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate CAS No. 680199-06-8

2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate

Cat. No. B1678027
M. Wt: 499.29 g/mol
InChI Key: AZICEEZSDKZDHX-UHFFFAOYSA-N
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Description

The compound “2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate” is a complex organic molecule. It contains several functional groups, including a bromoethyl group, a hydroxyethyl group, a carbamoyl group, a dinitrophenyl group, an amino group, and a methanesulfonate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromoethyl group could participate in nucleophilic substitution reactions, and the carbamoyl group could react with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carbamoyl and hydroxyethyl would likely make the compound polar and potentially soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of chemical reactions or processes, depending on its reactivity with other substances .

properties

IUPAC Name

2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZICEEZSDKZDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate

CAS RN

680199-06-8
Record name PR-104A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680199068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-104A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397986RF9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate
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2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate
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2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate
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2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate
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2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate
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2-((2-Bromoethyl)(2-((2-hydroxyethyl)carbamoyl)-4,6-dinitrophenyl)amino)ethyl methanesulfonate

Citations

For This Compound
4
Citations
AM Mowday, A Ashoorzadeh, EM Williams… - Biochemical …, 2016 - Elsevier
The clinical stage anti-cancer agent PR-104 has potential utility as a cytotoxic prodrug for exogenous bacterial nitroreductases expressed from replicating vector platforms. However …
Number of citations: 21 www.sciencedirect.com
EM Williams, RF Little, AM Mowday, MH Rich… - Biochemical …, 2015 - portlandpress.com
This review examines the vast catalytic and therapeutic potential offered by type I (ie oxygen-insensitive) nitroreductase enzymes in partnership with nitroaromatic prodrugs, with …
Number of citations: 134 portlandpress.com
Y Dong, Y Tu, Y Liu, M Jiang, E Bulatov, Y Yuan… - Nano Today, 2023 - Elsevier
Anticancer nanomedicines must overcome a series of physiological and pathological barriers to reach the site of action, and this often leads to low overall therapeutic efficiency. Herein, …
Number of citations: 0 www.sciencedirect.com
A Mowday - 2015 - researchspace.auckland.ac.nz
Clostridia Directed Enzyme Prodrug Therapy (CDEPT) has demonstrated anti-tumour efficacy in preclinical studies but has yet to be developed for human clinical trials. Challenges …
Number of citations: 0 researchspace.auckland.ac.nz

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